5-amino-4-(1,3-benzothiazol-2-yl)-1-ethyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-ethyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound that incorporates both benzothiazole and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-ethyl-1,2-dihydro-3H-pyrrol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent amination to introduce the amino group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(1,3-benzothiazol-2-yl)-1-ethyl-1,2-dihydro-3H-pyrrol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-amino-4-(1,3-benzothiazol-2-yl)-1-ethyl-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-ethyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
What sets 5-amino-4-(1,3-benzothiazol-2-yl)-1-ethyl-1,2-dihydro-3H-pyrrol-3-one apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 1-position and the amino group at the 5-position provides unique properties that can be exploited in various applications .
Properties
Molecular Formula |
C13H13N3OS |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-ethyl-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C13H13N3OS/c1-2-16-7-9(17)11(12(16)14)13-15-8-5-3-4-6-10(8)18-13/h3-6,14,17H,2,7H2,1H3 |
InChI Key |
OSNWJRWUIGPTGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O |
Origin of Product |
United States |
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